molecular formula C6H7ClN2O2 B2572580 methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate CAS No. 1003293-40-0

methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2572580
CAS No.: 1003293-40-0
M. Wt: 174.58
InChI Key: PZVAPYGLDKEHMB-UHFFFAOYSA-N
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Description

Methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of pyrazole derivatives with chloromethylating agents. One common method is the reaction of 1H-pyrazole-3-carboxylic acid with chloromethyl methyl ether in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly chloromethylating agents can be explored to minimize hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.

Common Reagents and Conditions:

Major Products Formed:

  • Substitution reactions yield various substituted pyrazole derivatives.
  • Oxidation reactions produce carboxylic acids or ketones.
  • Reduction reactions result in alcohol derivatives.

Mechanism of Action

The mechanism of action of methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate depends on its specific application:

Comparison with Similar Compounds

    Methyl 1-(bromomethyl)-1H-pyrazole-3-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate: Contains a hydroxymethyl group instead of a chloromethyl group.

Uniqueness: Methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate is unique due to its specific reactivity and the ability to form a wide range of derivatives through substitution reactions. Its chloromethyl group provides a versatile handle for further functionalization, making it valuable in synthetic chemistry .

Properties

IUPAC Name

methyl 1-(chloromethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-11-6(10)5-2-3-9(4-7)8-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVAPYGLDKEHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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